molecular formula C15H12N2O2 B1316940 2-Benzyl-2H-indazole-3-carboxylic acid CAS No. 126861-68-5

2-Benzyl-2H-indazole-3-carboxylic acid

Cat. No.: B1316940
CAS No.: 126861-68-5
M. Wt: 252.27 g/mol
InChI Key: NXKZQTHAOMTVSZ-UHFFFAOYSA-N
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Description

2-Benzyl-2H-indazole-3-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a benzyl group attached to the second position of the indazole ring and a carboxylic acid group at the third position. Indazole derivatives, including this compound, are known for their diverse biological activities and are significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines, followed by functional group modifications . Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate these transformations .

Industrial Production Methods: Industrial production methods for 2-Benzyl-2H-indazole-3-carboxylic acid may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Solvent-free and catalyst-free conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-2H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

2-Benzyl-2H-indazole-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-2H-indazole-3-carboxylic acid is unique due to the presence of the benzyl group, which can influence its biological activity and chemical reactivity. The benzyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

2-benzylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-15(19)14-12-8-4-5-9-13(12)16-17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKZQTHAOMTVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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